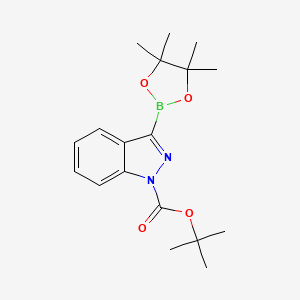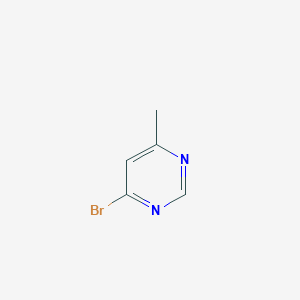![molecular formula C9H4BrNS B1371706 6-溴苯并[b]噻吩-2-腈 CAS No. 1190198-24-3](/img/structure/B1371706.png)
6-溴苯并[b]噻吩-2-腈
描述
6-Bromobenzo[b]thiophene-2-carbonitrile is a chemical compound that belongs to the family of benzothiophene derivatives. It has the molecular formula C9H4BrNS and a molecular weight of 238.11 g/mol. This compound is characterized by the presence of a bromine atom and a nitrile group attached to a benzothiophene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
科学研究应用
6-Bromobenzo[b]thiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, including organic semiconductors and polymers.
作用机制
Biochemical Pathways
Without knowledge of the specific target of 6-Bromobenzo[b]thiophene-2-carbonitrile, it’s challenging to summarize the affected biochemical pathways and their downstream effects .
Result of Action
The molecular and cellular effects of 6-Bromobenzo[b]thiophene-2-carbonitrile’s action are currently unknown due to the lack of research data .
生化分析
Biochemical Properties
6-Bromobenzo[b]thiophene-2-carbonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to inhibit certain cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These enzymes are crucial for the metabolism of various endogenous and exogenous compounds. By inhibiting these enzymes, 6-Bromobenzo[b]thiophene-2-carbonitrile can alter the metabolic pathways and affect the bioavailability of other compounds. Additionally, it has a high gastrointestinal absorption rate and can permeate the blood-brain barrier .
Cellular Effects
The effects of 6-Bromobenzo[b]thiophene-2-carbonitrile on cellular processes are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of cytochrome P450 enzymes can lead to altered gene expression profiles related to detoxification and metabolic processes . Furthermore, its ability to permeate the blood-brain barrier suggests potential effects on neuronal cells and brain function. Studies have shown that 6-Bromobenzo[b]thiophene-2-carbonitrile can modulate the activity of various signaling pathways, impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 6-Bromobenzo[b]thiophene-2-carbonitrile exerts its effects through binding interactions with specific biomolecules. Its inhibition of cytochrome P450 enzymes is a key mechanism, where it binds to the active site of these enzymes, preventing their normal catalytic activity . This inhibition can lead to the accumulation of substrates that are normally metabolized by these enzymes, resulting in altered metabolic flux. Additionally, 6-Bromobenzo[b]thiophene-2-carbonitrile may interact with other proteins and receptors, further influencing cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromobenzo[b]thiophene-2-carbonitrile have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromobenzo[b]thiophene-2-carbonitrile remains stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to this compound can lead to sustained inhibition of cytochrome P450 enzymes, resulting in prolonged alterations in metabolic pathways and cellular processes.
Dosage Effects in Animal Models
The effects of 6-Bromobenzo[b]thiophene-2-carbonitrile vary with different dosages in animal models. At lower doses, the compound primarily inhibits cytochrome P450 enzymes, leading to changes in metabolic pathways without significant toxicity . At higher doses, 6-Bromobenzo[b]thiophene-2-carbonitrile can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the accumulation of unmetabolized substrates and the disruption of normal cellular functions.
Metabolic Pathways
6-Bromobenzo[b]thiophene-2-carbonitrile is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. By inhibiting these enzymes, the compound can alter the metabolism of various endogenous and exogenous compounds . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, 6-Bromobenzo[b]thiophene-2-carbonitrile may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular processes.
Transport and Distribution
The transport and distribution of 6-Bromobenzo[b]thiophene-2-carbonitrile within cells and tissues are influenced by its physicochemical properties. The compound has a high gastrointestinal absorption rate and can permeate the blood-brain barrier . It is likely transported within cells via passive diffusion, given its lipophilicity. Once inside the cells, 6-Bromobenzo[b]thiophene-2-carbonitrile can interact with various transporters and binding proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 6-Bromobenzo[b]thiophene-2-carbonitrile is crucial for its activity and function. The compound is likely to be distributed in the cytoplasm and may also localize to specific organelles, such as the endoplasmic reticulum, where cytochrome P450 enzymes are predominantly found . This localization is essential for its inhibitory effects on these enzymes and its subsequent impact on cellular processes. Additionally, any post-translational modifications or targeting signals may further influence the subcellular distribution of 6-Bromobenzo[b]thiophene-2-carbonitrile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromobenzo[b]thiophene-2-carbonitrile typically involves the bromination of benzo[b]thiophene followed by the introduction of a nitrile group. One common method includes the bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromobenzo[b]thiophene is then reacted with a cyanating agent like copper(I) cyanide to introduce the nitrile group .
Industrial Production Methods
Industrial production methods for 6-Bromobenzo[b]thiophene-2-carbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
6-Bromobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophene derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science .
相似化合物的比较
Similar Compounds
2-Bromobenzothiophene: Similar structure but lacks the nitrile group, making it less versatile in certain synthetic applications.
6-Bromobenzo[b]thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
Uniqueness
6-Bromobenzo[b]thiophene-2-carbonitrile is unique due to the presence of both bromine and nitrile groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of compounds, offering versatility that similar compounds may lack .
属性
IUPAC Name |
6-bromo-1-benzothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEMXAFPAPECGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901280131 | |
| Record name | 6-Bromobenzo[b]thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190198-24-3 | |
| Record name | 6-Bromobenzo[b]thiophene-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromobenzo[b]thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















